molecular formula C16H17NO4S B500424 2-{[(2,4,5-Trimethylphenyl)sulfonyl]amino}benzoic acid CAS No. 701950-98-3

2-{[(2,4,5-Trimethylphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B500424
CAS No.: 701950-98-3
M. Wt: 319.4g/mol
InChI Key: AKYSJEFHNGDVNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(2,4,5-Trimethylphenyl)sulfonyl]amino}benzoic acid is an organic compound with the molecular formula C16H17NO4S This compound is characterized by the presence of a benzoic acid moiety substituted with a sulfonylamino group, which is further attached to a 2,4,5-trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,4,5-Trimethylphenyl)sulfonyl]amino}benzoic acid typically involves the following steps:

    Preparation of 2,4,5-Trimethylphenylsulfonyl Chloride: This intermediate is synthesized by reacting 2,4,5-trimethylphenol with chlorosulfonic acid under controlled conditions to form the sulfonyl chloride derivative.

    Formation of Sulfonylamino Benzoic Acid: The sulfonyl chloride is then reacted with 2-aminobenzoic acid in the presence of a base, such as pyridine or triethylamine, to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,4,5-Trimethylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-{[(2,4,5-Trimethylphenyl)sulfonyl]amino}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-{[(2,4,5-Trimethylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonylamino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. This compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2,4,6-Trimethylphenyl)sulfonyl]amino}benzoic acid
  • 2-{[(2,3,5-Trimethylphenyl)sulfonyl]amino}benzoic acid
  • 2-{[(2,4,5-Trimethylphenyl)sulfonyl]amino}benzoate

Uniqueness

2-{[(2,4,5-Trimethylphenyl)sulfonyl]amino}benzoic acid is unique due to the specific positioning of the trimethylphenyl group, which can influence its chemical reactivity and biological activity. The presence of the sulfonylamino group also imparts distinct properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(2,4,5-trimethylphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-10-8-12(3)15(9-11(10)2)22(20,21)17-14-7-5-4-6-13(14)16(18)19/h4-9,17H,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYSJEFHNGDVNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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